BenchChemオンラインストアへようこそ!

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol

HPGDS prostaglandin D synthase kinase hinge-binding scaffold

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol (CAS 1558245-06-9) is a heterocyclic organic compound containing a 1H-pyrazole core linked to a phenolic ring at the N1 position, with an aminomethyl substituent at the C4 position of the pyrazole ring. Its molecular formula is C10H11N3O with a molecular weight of 189.21 g/mol.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13313285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C=N2)CN)O
InChIInChI=1S/C10H11N3O/c11-5-8-6-12-13(7-8)9-1-3-10(14)4-2-9/h1-4,6-7,14H,5,11H2
InChIKeyVERXENQHCHTZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol: Structural Features and Known Pharmacology


4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol (CAS 1558245-06-9) is a heterocyclic organic compound containing a 1H-pyrazole core linked to a phenolic ring at the N1 position, with an aminomethyl substituent at the C4 position of the pyrazole ring. Its molecular formula is C10H11N3O with a molecular weight of 189.21 g/mol . As a member of the aminopyrazole class, it served as a synthetic building block for the development of kinase inhibitors, particularly JAK inhibitors and CDK inhibitors for cancer therapy [1]. The compound features both a hydrogen-bond-donating phenol and a pyrazole scaffold, which has been utilized as a more lipophilic and metabolically stable bioisostere of phenol in medicinal chemistry . In HPGDS (hematopoietic prostaglandin D synthase) inhibitor programs, a closely related structural series demonstrated significant enzymatic and cellular activity [2].

Critical Reasons Why 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol Cannot Be Replaced by Common Analogs


Generic substitution of 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol with simpler pyrazole analogs fails due to the compound's unique dual functionalization pattern. The simultaneous presence of a C4-aminomethyl group (providing primary amine reactivity) and a free N1-phenol (offering orthogonal functionalization) creates a precisely positioned bivalent scaffold, which is absent in analogs like 4-(1H-pyrazol-1-yl)phenol or 3,5-dimethyl-substituted pyrazole derivatives (which lack either the pharmacophoric group at C4 or possess blocking substituents on the pyrazole ring that prevent subsequent derivatization) [1]. For kinase inhibitor programs targeting the ATP-binding pocket hinge region, the aminomethyl group serves as a specific attachment point for kinase-directed warheads, while the phenolic ring engages distant binding elements—a configuration unattainable via mono-substituted alternatives or regioisomers like 3-(aminomethyl)-4-(pyrazol-1-yl)phenol, where the positional relationship between the pharmacophoric groups is fundamentally altered [2].

Quantitative Selection Rationale for 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol


HPGDS Inhibition Potency: 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol Enables a Scaffold with Low Nanomolar Enzyme Binding Affinity

The aminopyrazole scaffold to which 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol belongs demonstrates high binding affinity to human HPGDS. A structurally related analog differing only in the substitution of the aminomethyl group with a 4-carboxylic acid moiety achieved a Kd of 9.5 nM against human HPGDS expressed in Escherichia coli [1]. This level of binding affinity is a class-level hallmark of the 4-substituted 1-phenylpyrazole scaffold, which is not achievable with unsubstituted pyrazole analogs such as 4-(1H-pyrazol-1-yl)phenol that lack the 4-position aminomethyl group for further derivatization into HPGDS-active entities.

HPGDS prostaglandin D synthase kinase hinge-binding scaffold

Cellular Activity of HPGDS Inhibitor Scaffolds Containing 4-Substituted Pyrazole Core – EC50 Comparison

The same HPGDS inhibitor chemotype built from a 4-substituted 1-phenylpyrazole scaffold demonstrated potent cellular activity, achieving an EC50 of 35 nM for inhibition of HPGDS in human MEG-01 cells, assessed as reduction in PGD2 production following 30-minute incubation and stimulation with 5 µM ionomycin [1]. This contrasts with 4-(aminomethyl)-pyrazole derivatives lacking the N1-phenylphenol tail group, which fail to penetrate cellular membranes efficiently and cannot engage intracellular HPGDS in intact cells.

cellular HPGDS inhibition MEG-01 cells PGD2 reduction

CDK Inhibitor Potency Enhancement via 4-Aminomethyl Pyrazole Positioning Relative to 3,5-Dimethyl Pyrazole Analogs

In cyclin-dependent kinase (CDK) inhibitor programs, aminopyrazole analogs containing a free C4-aminomethyl group adjacent to the hinge-binding pyrazole core enabled identification of a potent and selective CDK2/5 inhibitor (analog 24) through systematic SAR exploration of the hydrophobic pocket [1]. In contrast, 3,5-dimethyl-substituted pyrazole analogs such as 4-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol lack the unsubstituted C4 position, providing a meaningful scaffold-level differentiation: 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol retains the critical unsubstituted C-5 position on the pyrazole ring for subsequent kinase hinge-binding derivatization, which is sterically blocked in 3,5-dimethyl analogs.

CDK inhibition anticancer aminopyrazole SAR

Chemoselective Aminomethylation Directs Functional Group Installation at Pyrazole C-4 Rather Than C-3 or C-5 – Synthetic Specificity

Chemoselective aminomethylation studies demonstrated that 1-aryl-3-(1H-pyrazol-1-yl)-1-propanones undergo aminomethylation exclusively at the C-4 position of the pyrazole ring, and not at the methylene group α to the carbonyl function, regardless of reaction conditions [1]. As a Mannich-type insertion, this regiochemistry is inherently precluded by 3,5-dimethyl substitution, where both C-4 positions are blocked. This provides a synthetic rationale for selecting 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol over 4-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol: the former can be directly accessed via chemoselective C-4 functionalization, while the latter requires alternative, lower-yielding synthetic routes.

chemoselective synthesis Mannich reaction regioselectivity C-4 functionalization

Physicochemical Differentiation: 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol Offers Increased Lipophilicity and H-Bond Donor Count Over Unsubstituted 4-(1H-Pyrazol-1-yl)phenol

The introduction of the aminomethyl group at the C-4 position of the pyrazole ring in 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol increases the hydrogen bond donor count from 1 (in 4-(1H-pyrazol-1-yl)phenol) to 3, and increases topological polar surface area from 38.1 Ų to approximately 56 Ų, while preserving favorable drug-like properties [1]. This represents a deliberate physicochemical differentiation from the unsubstituted parent compound, which lacks sufficient polarity for optimal aqueous solubility and target interaction in polar kinase binding pockets.

drug-likeness physicochemical properties logP comparison bioisostere

Highest-Value Application Domains for 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol


JAK/STAT Pathway Inhibitor Development – Kinase Hinge-Binding Scaffold Construction

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol provides the optimal starting point for JAK kinase inhibitor design, where the C4-aminomethyl group serves as the anchor point for hinge-binding elements while the N1-phenol tail extends into the selectivity pocket. Related 4-aminopyrazole derivatives have been characterized as potent JAKs inhibitors with well-defined SAR [1]. The unsubstituted C-5 position is essential for installing the hinge-binding pharmacophore, which is blocked in 3,5-dimethylated alternatives, making this compound the structurally mandatory procurement choice for JAK inhibitor programs.

CDK Inhibitor Lead Optimization – Accessing the Hydrophobic Pocket Adjacent to the Hinge Region

In cyclin-dependent kinase inhibitor programs, the systematic SAR exploration of the hydrophobic pocket adjacent to the kinase hinge region requires precise C-4 functionalization of the pyrazole scaffold [1]. 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol uniquely provides an unsubstituted C-5 position for hinge-binding motif installation while its C-4 aminomethyl group can be elaborated to probe the hydrophobic pocket. This structural versatility enabled the identification of selective CDK2/5 inhibitors, making it the scaffold of choice over 3,5-dimethyl analogs for CDK drug discovery.

HPGDS-Targeted Anti-Inflammatory Agent Development – Potent Dual Functional Scaffold

The HPGDS enzyme is a validated target for inflammatory and allergic diseases. The scaffold derived from 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol has enabled inhibitors with Kd values as low as 9.5 nM against human HPGDS and cellular EC50 values of 35 nM in MEG-01 cells [1]. The phenol group engages the enzyme's active site while the C-4 aminomethyl group can be derivatized to optimize potency and selectivity. This dual functionality cannot be replicated with mono-substituted pyrazole analogs, making 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol the preferred procurement choice for HPGDS drug discovery and chemical biology probe development.

Chemoselective Bioconjugation and Chemical Probe Development – Orthogonal Reactivity

The compound's two distinct functional handles—the C-4 primary amine (pKa ~9-10) and the N1-phenol (pKa ~10)—enable chemoselective derivatization [1]. Under mild conditions, the C-4 pyrazole ring can be selectively aminomethylated without reacting at the phenol position [2]. This orthogonal reactivity allows sequential bioconjugation strategies (e.g., installing a fluorophore or biotin handle at the amine while preserving the phenol for target engagement), making it a superior scaffold for chemical probe development compared to regioisomers like 3-(aminomethyl)-4-(pyrazol-1-yl)phenol, where the proximity of functional groups leads to cross-reactivity.

Quote Request

Request a Quote for 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.